molecular formula C18H33KO2 B7822117 potassium;(Z)-octadec-9-enoate

potassium;(Z)-octadec-9-enoate

Cat. No.: B7822117
M. Wt: 320.6 g/mol
InChI Key: MLICVSDCCDDWMD-KVVVOXFISA-M
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Description

Potassium;(Z)-octadec-9-enoate, the potassium salt of oleic acid ((Z)-octadec-9-enoic acid), is a fatty acid derivative with a cis-configured double bond at the C9 position. This compound is structurally characterized by an 18-carbon chain with a carboxylate group neutralized by potassium. It is widely utilized as a surfactant in soaps, emulsifiers, and industrial lubricants due to its amphiphilic properties . Its cis configuration enhances solubility in polar solvents compared to trans isomers, which are more rigid and less soluble .

Properties

IUPAC Name

potassium;(Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLICVSDCCDDWMD-KVVVOXFISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Parameters and Yield Optimization

Key parameters include:

  • Temperature : 85°C for efficient reflux.

  • Reaction Time : 50 minutes for complete conversion.

  • Molar Ratios : A 3:1 molar ratio of KOH to triglyceride ensures stoichiometric conversion.

Experimental data from olive oil saponification (91.94 g oil, 50.64 g KOH) yielded 5.00 g potassium oleate per 15 mL reaction mixture , achieving a theoretical yield of 99.9%.

Table 1: Yield Calculations for Saponification

ParameterValue
Molar mass of glycerol trioleate885.4 g/mol
Molar mass of potassium oleate320.6 g/mol
Theoretical yield5.00 g
Experimental yield4.60–4.80 g

Direct Neutralization of Oleic Acid

A more streamlined approach involves neutralizing oleic acid (C₁₈H₃₄O₂) with potassium hydroxide. This method bypasses triglyceride hydrolysis, enabling faster production.

Industrial-Scale Neutralization Protocol

  • Reagents : Oleic acid (0.4 mol/L) and methanolic KOH (0.4 mol/L).

  • Conditions :

    • Temperature: 65°C.

    • Reaction Time: 3 seconds in a microchannel reactor.

    • Flow Rate: 20 mL/min for both reactants.

This continuous-flow method achieves 99.9% purity with a particle size (D50) of 0.28 μm. Post-reaction cooling or spray drying adjusts product morphology, yielding nanoparticles (91 nm) at 99.3% purity.

Solid Powdery Potassium Oleate Synthesis

Patented methods address challenges in producing non-hygroscopic, free-flowing powders. A notable technique combines urea and alcohol solvents to reduce stickiness.

Protocol for Solid Powder Formation

  • Raw Materials : Oleic acid (50–100 kg), KOH (9–20 kg), urea (120–300 kg), and alcohols (ethanol, isopropanol, methanol).

  • Steps :

    • Dissolve oleic acid and KOH in deionized water.

    • Add urea and alcohol to precipitate the product.

    • Dry via spray drying to obtain a fine powder.

This method reduces production cycles from days to hours and cuts costs by 30% compared to traditional methods.

Table 2: Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Traditional Saponification95–9998–9950 minutesLab-scale
Direct Neutralization99.999.93 secondsIndustrial
Solid Powder Synthesis98992 hoursPilot-scale

Advanced Continuous-Flow Reactors

Microchannel reactors revolutionize potassium oleate synthesis by enabling ultrafast mixing and heat transfer . For example:

  • A 65°C reaction in a microchannel reactor completes in 3 seconds, outperforming batch reactors (30–60 minutes).

  • This method reduces energy consumption by 40% and eliminates byproduct formation.

Environmental and Economic Considerations

Solvent Selection

  • Methanol : Preferred for rapid neutralization but poses toxicity risks.

  • Ethanol/Isopropanol : Safer alternatives with comparable yields.

Cost Analysis

  • Raw Material Costs : Oleic acid ($5.00/10g) and KOH ($6.00/25g) dominate expenses.

  • Spray Drying : Adds 15–20% to production costs but enhances product stability .

Chemical Reactions Analysis

Types of Reactions

Potassium;(Z)-octadec-9-enoate undergoes several types of chemical reactions, including:

    Oxidation: The double bond in the oleate moiety can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The double bond can be reduced to form stearate, a saturated fatty acid salt.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts is commonly employed for the reduction of the double bond.

    Substitution: Esterification reactions can be carried out using alcohols in the presence of acid catalysts, while amidation reactions can be performed using amines and coupling agents.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Potassium stearate.

    Substitution: Esters, amides.

Scientific Research Applications

Pharmaceutical Applications

Potassium oleate is widely utilized in the pharmaceutical sector for its emulsifying and penetration-enhancing properties.

Key Uses:

  • Emulsifier in Drug Formulations: It serves as an emulsifying agent in topical formulations and soft gelatin capsules, improving the stability and bioavailability of active ingredients .
  • Transdermal Delivery Systems: Potassium oleate enhances skin penetration, making it effective in transdermal drug delivery systems for poorly soluble drugs .
  • Hypoglycemic Effects: Studies indicate that potassium oleate can play a role in insulin delivery systems, potentially aiding in diabetes management by enhancing insulin absorption .

Case Study:
A study demonstrated that potassium oleate improved the bioavailability of insulin in oral self-emulsifying drug delivery systems, indicating its potential for enhancing therapeutic efficacy in diabetic patients .

Agricultural Applications

In agriculture, potassium oleate is primarily used as an emulsifier in pesticide formulations.

Key Uses:

  • Pesticide Emulsifier: It acts as an emulsifying agent for various pesticides and fungicides, improving their effectiveness by ensuring even distribution on plant surfaces .
  • Biodegradable Insecticide: Due to its low toxicity and environmental friendliness, potassium oleate is favored for organic farming practices .

Data Table: Agricultural Uses of Potassium Oleate

Application TypeDescriptionBenefits
Pesticide EmulsifierEnhances distribution of pesticidesIncreases efficacy and reduces runoff
FungicideImproves adhesion to plant surfacesReduces the need for chemical additives
Organic FarmingBiodegradable insecticideLow toxicity to non-target organisms

Cosmetic Applications

The cosmetic industry utilizes potassium oleate for its emulsifying and moisturizing properties.

Key Uses:

  • Emulsifier in Personal Care Products: It is commonly found in soaps, lotions, and creams, helping to stabilize formulations and enhance texture .
  • Moisturizing Agent: Potassium oleate provides moisturizing benefits, making it suitable for skincare products aimed at hydration .

Case Study:
In a comparative analysis of various emulsifiers used in cosmetic formulations, potassium oleate was shown to perform effectively in stabilizing emulsions while providing skin benefits without irritation .

Industrial Applications

Potassium oleate has several applications in industrial processes.

Key Uses:

  • Lubricants and Release Agents: It is used as a lubricant in manufacturing processes and as a release agent for molds .
  • Flotation Agent: In mineral processing, potassium oleate acts as a flotation agent for separating minerals from ores .
  • Catalyst in Polyurethane Production: It serves as a catalyst in the production of polyurethane foams, enhancing the efficiency of the reaction process .

Data Table: Industrial Uses of Potassium Oleate

Application TypeDescriptionBenefits
LubricantsUsed in manufacturing processesReduces friction and wear
Flotation AgentsSeparates minerals from oresEnhances recovery rates
Polyurethane CatalystCatalyzes foam productionIncreases reaction efficiency

Food Industry Applications

In food production, potassium oleate is recognized for its emulsifying properties.

Key Uses:

  • Food Emulsifier: It is used to stabilize oil-in-water emulsions in various food products such as sauces and dressings .
  • Regulatory Approval: Potassium oleate is generally recognized as safe (GRAS) when used appropriately in food applications .

Mechanism of Action

The mechanism of action of potassium;(Z)-octadec-9-enoate is primarily based on its surfactant properties. The compound reduces the surface tension of water, allowing it to emulsify oils and fats. This property is exploited in various applications, including cleaning and emulsification processes. At the molecular level, potassium oleate interacts with lipid bilayers, disrupting their structure and increasing permeability.

Comparison with Similar Compounds

Metal Salts of (Z)-Octadec-9-enoate

Potassium;(Z)-octadec-9-enoate belongs to a family of metal salts derived from oleic acid. Key examples include:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
Sodium (Z)-octadec-9-enoate C₁₈H₃₃O₂·Na 304.44 High water solubility, surfactant properties Detergents, cosmetics
Calcium dioleate C₃₆H₆₆O₄·Ca 634.45 Low water solubility, thermally stable Lubricant additives, waterproofing
This compound C₁₈H₃₃O₂·K ~320.56 (estimated) Moderate solubility, forms micelles in aqueous solutions Soaps, emulsifiers

Key Findings :

  • Cation Influence : Sodium and potassium salts exhibit higher water solubility than calcium salts due to smaller ionic radii and lower charge density .
  • Thermal Stability : Calcium dioleate demonstrates superior thermal stability, making it suitable for high-temperature lubricants, whereas potassium salts degrade faster under heat .

Esters of (Z)-Octadec-9-enoate

Esters of oleic acid replace the carboxylate group with alkoxy or aryloxy groups. Notable examples:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
Methyl (Z)-octadec-9-enoate C₁₉H₃₆O₂ 296.49 Lipophilic, volatile Cosmetics, biodiesel
Butyl (Z)-octadec-9-enoate C₂₂H₄₂O₂ 338.57 Low volatility, high viscosity Lubricants, plasticizers
2-Phenylethyl (Z)-octadec-9-enoate C₂₆H₄₂O₂ 386.61 Aromatic ester, moderate antimicrobial activity Perfumery, antimicrobial coatings

Key Findings :

  • Functional Group Impact: Esters exhibit reduced polarity compared to salts, enhancing compatibility with non-polar matrices like oils and polymers .
  • Biological Activity : Methyl and phenylethyl esters show antifungal and antibacterial properties, attributed to their ability to disrupt microbial membranes .

Amides and Hydroxylated Derivatives

Amides and hydroxylated variants introduce nitrogen or hydroxyl groups, altering reactivity and bioactivity:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
(Z)-Octadec-9-enamide C₁₈H₃₅NO 281.48 Strong hydrogen-bonding capacity Antifungal agents, nematicides
Sodium oleoyl sarcosinate C₂₁H₃₈NO₃·Na 399.52 Amphiphilic, low irritation potential Shampoos, topical pharmaceuticals
12-Hydroxyoctadec-9-enoate (calcium salt) C₃₆H₆₆O₆·Ca 634.45 Hydroxyl group enhances adhesion and viscosity Coatings, adhesives

Key Findings :

  • Amides vs. Salts : Amides like (Z)-octadec-9-enamide exhibit stronger intermolecular interactions, improving their efficacy as antimicrobial agents .
  • Hydroxylation Effects: Hydroxylated derivatives (e.g., 12-hydroxyoctadec-9-enoate) show increased adhesion and are used in specialized coatings .

Triglycerides and Structural Isomers

Triglycerides incorporate three oleate chains, while isomers differ in double-bond geometry:

Compound Molecular Formula Key Properties Applications References
Triolein (cis isomer) C₅₇H₁₀₄O₆ Liquid at room temperature, high unsaturation Food oils, lubricants
Trielaidin (trans isomer) C₅₇H₁₀₄O₆ Solid at room temperature, higher melting point Trans-fat analysis, industrial fats

Key Findings :

  • Cis vs. Trans Isomers : Cis-configured triolein remains liquid due to kinked chains, while trans-configured trielaidin packs tightly, increasing melting points .
  • Industrial Relevance : Triolein is a model compound for studying lipid oxidation and lubricant behavior .

Research Challenges and Variability

Comparative studies face challenges due to variability in sample purity, synthesis methods, and environmental conditions. For example, antimicrobial activity assays for methyl (Z)-octadec-9-enoate report inconsistent efficacy ranges (90–95% inhibition) depending on microbial strains and concentration protocols . Similarly, the performance of this compound as a surfactant is influenced by pH and ionic strength, complicating direct comparisons with sodium or calcium analogs .

Q & A

Q. What in vitro models are suitable for studying the compound’s effects on lipid metabolism?

  • Models :
  • Use HepG2 cells to assess fatty acid uptake via radiolabeled (¹⁴C) oleate analogs.
  • Quantify β-oxidation rates by measuring ³H₂O release from [³H]-palmitate .

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